6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 6-Chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Uniqueness
6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8-4-2-6(9(13)14)11-5(4)3-7(10)12-8/h2-3,11H,1H3,(H,13,14) |
InChI Key |
NNEUXOJUJJIIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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